molecular formula C23H28N10O4S B2828529 Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate CAS No. 673496-53-2

Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate

Cat. No.: B2828529
CAS No.: 673496-53-2
M. Wt: 540.6
InChI Key: GLBRNZJJNZRYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of 7,8-disubstituted 1,3-dimethylxanthine derivatives, characterized by a purine core modified at the 7- and 8-positions. The 7-position features a 2-(1-phenyltetrazol-5-yl)sulfanylethyl group, while the 8-position is substituted with a piperazine-1-carboxylate moiety. Such modifications are designed to enhance target binding and pharmacokinetic properties. Computational studies on analogous xanthine derivatives predict vasodilatory activity (probability of action ~80%) targeting peripheral vessels, moderate oral bioavailability (Bioavailability Score, BS = 0.55), and synthetic accessibility (SA: 3.51–4.59) . The phenyltetrazole group may act as a bioisostere, improving metabolic stability compared to carboxylic acid derivatives .

Properties

CAS No.

673496-53-2

Molecular Formula

C23H28N10O4S

Molecular Weight

540.6

IUPAC Name

ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate

InChI

InChI=1S/C23H28N10O4S/c1-4-37-23(36)31-12-10-30(11-13-31)20-24-18-17(19(34)29(3)22(35)28(18)2)32(20)14-15-38-21-25-26-27-33(21)16-8-6-5-7-9-16/h5-9H,4,10-15H2,1-3H3

InChI Key

GLBRNZJJNZRYAD-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=C(N2CCSC4=NN=NN4C5=CC=CC=C5)C(=O)N(C(=O)N3C)C

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₈H₂₃N₅O₄S
  • Molecular Weight : 393.47 g/mol
  • IUPAC Name : this compound

The presence of a tetrazole ring and a piperazine moiety suggests potential interactions with biological targets, particularly in the realms of antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing tetrazole structures exhibit significant antimicrobial properties. A study highlighted that derivatives of tetrazole possess antibacterial and antifungal activities, which could be relevant for the evaluation of this compound. Specifically, derivatives have shown effectiveness against various strains of bacteria and fungi through mechanisms such as inhibiting cell wall synthesis and disrupting membrane integrity .

CompoundActivityMIC (μg/mL)
Compound AAntibacterial23.40
Compound BAntifungal46.87
Ethyl derivativeTBDTBD

Anticancer Activity

The compound's structural components suggest a potential for anticancer activity. Similar purine derivatives have been reported to inhibit tumor growth in various cancer cell lines. The mechanism often involves interference with DNA synthesis or modulation of signaling pathways related to cell proliferation .

A comparative study on structurally similar compounds indicated that modifications in the piperazine or purine rings could enhance cytotoxicity against specific cancer types.

Case Studies

  • In Vitro Studies : A study examining the cytotoxic effects of related compounds on human cancer cell lines demonstrated that certain modifications led to increased apoptosis in cancer cells. The ethyl group at position 4 was found to enhance solubility and bioavailability, which are critical for therapeutic efficacy .
  • In Vivo Studies : Animal models treated with similar purine derivatives exhibited reduced tumor sizes compared to controls. These studies often focus on the pharmacokinetics and biodistribution of the compounds to assess their therapeutic potential .

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in nucleic acid synthesis.
  • Interference with Cell Signaling : The tetrazole moiety may interact with cellular receptors or enzymes, altering signaling pathways critical for cell survival and proliferation.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research indicates that compounds similar to Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that modifications of purine derivatives can enhance their efficacy against specific cancer types, suggesting a similar potential for this compound .

2. Antiviral Properties
The compound's structural similarity to nucleobases suggests potential antiviral applications. Research has highlighted that certain purine analogs can interfere with viral replication processes. This compound may serve as a scaffold for developing antiviral agents targeting RNA viruses .

3. Neurological Applications
There is emerging evidence that compounds with piperazine moieties can exhibit neuroprotective effects. Studies have indicated that such compounds may modulate neurotransmitter systems or provide protection against neurodegenerative processes. This opens avenues for investigating the potential use of this compound in treating conditions like Alzheimer's disease or Parkinson's disease .

Biochemical Applications

1. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies on related purine derivatives have shown their ability to inhibit enzymes such as xanthine oxidase and adenosine deaminase. This inhibition could be harnessed for therapeutic purposes in conditions like gout or hyperuricemia .

2. Drug Delivery Systems
Due to its unique chemical structure, this compound could be utilized in drug delivery systems. Its ability to form complexes with various drugs may enhance solubility and bioavailability, making it a candidate for formulation development in pharmaceutical sciences .

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of purine derivatives similar to this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis rates when treated with the compound compared to controls.

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of purine-based compounds against influenza virus strains. The study revealed that modifications at specific positions on the purine ring enhanced antiviral activity, suggesting that this compound could be further explored for similar applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared to three classes of analogs:

7-Alkyl-8-hydrazineylidene derivatives of 1,3-dimethylxanthine (e.g., ethyl (Е)-5-(2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazineylidene)hexanoates) .

Piperazine-carboxylate-substituted purines (e.g., ethyl 4-[(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate) .

Heterocycle-modified piperazine derivatives (e.g., ethyl 4-[2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate) .

Comparative Analysis

Table 1: Key Structural and Pharmacokinetic Comparisons
Compound Name / ID Substituent at 7-position Substituent at 8-position Predicted Activity Bioavailability (BS) Synthetic Accessibility (SA) Key Features
Target Compound 2-(1-Phenyltetrazol-5-yl)sulfanylethyl Piperazine-1-carboxylate Vasodilatory (Pi = 80%) 0.55 (moderate) 3.51–4.59 (moderate) Phenyltetrazole enhances stability; moderate drug-likeness
Ethyl (Е)-5-(2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazineylidene)hexanoate (Methyl derivative) Methyl Hydrazineylidene Vasodilatory (Pi = 80%) Higher (optimal) 3.51–4.59 Short alkyl chain improves bioavailability
Ethyl 4-[(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate 3-Methyl Piperazine-1-carboxylate Not reported Unknown Unknown Simpler substituent; unknown activity profile
Ethyl 4-[2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate Oxadiazolyl sulfanyl Piperazine-1-carboxylate Not reported Unknown Unknown Oxadiazole may enhance binding affinity
Key Findings:

Substituent Effects on Bioavailability :

  • The target compound’s phenyltetrazole-sulfanylethyl group introduces steric bulk and polarity, likely reducing bioavailability compared to methyl-substituted analogs (BS = 0.55 vs. optimal for methyl derivatives) .
  • Longer alkyl chains in 7-alkyl analogs (e.g., n-hexyl) further reduce bioavailability, highlighting the trade-off between substituent complexity and drug-likeness .

Heterocyclic Modifications :

  • Replacement of tetrazole with oxadiazole () or hydrazineylidene () alters electronic properties and hydrogen-bonding capacity, impacting target selectivity and metabolic stability .

Q & A

Q. What are the key steps in synthesizing Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate?

The synthesis involves multi-step organic reactions:

  • Purine Core Formation : Condensation reactions using nitrogen-containing precursors (e.g., formamide derivatives) to construct the purine scaffold, followed by methylation at N1 and N3 positions .
  • Functionalization : Introduction of the 1-phenyltetrazole-5-thioethyl group via nucleophilic substitution or thiol-alkyne coupling, requiring catalysts like CuSO₄ and sodium ascorbate for regioselective attachment .
  • Piperazine Coupling : Reaction of the purine intermediate with ethyl piperazine-1-carboxylate under reflux in ethanol, followed by purification via column chromatography (ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups on purine, piperazine linkage) and purity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₂₃H₂₇N₉O₄S) and fragmentation patterns .
  • X-ray Crystallography : Optional for resolving stereochemical ambiguities in the tetrazole and purine moieties .

Q. What are the solubility and stability profiles under standard laboratory conditions?

  • Solubility : Moderately soluble in DMSO and DMF; limited solubility in water. Solvent optimization (e.g., 10% DMSO in PBS) is recommended for biological assays .
  • Stability : Stable at −20°C for >6 months. Degrades under strong acidic/basic conditions (pH <3 or >11) or prolonged UV exposure .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the tetrazole-thioethyl group?

  • Catalyst Optimization : Use CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system to accelerate "click chemistry" with minimal side products .
  • Temperature Control : Maintain 25–40°C to balance reaction rate and selectivity. Higher temperatures (>50°C) risk tetrazole decomposition .
  • Purification : Employ gradient elution (ethyl acetate:hexane from 1:8 to 1:4) to isolate the product from unreacted azides or alkyne precursors .

Q. What computational strategies are effective in predicting biological targets or reactivity?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model regioselectivity in substitution reactions (e.g., tetrazole vs. purine sites) .
  • Molecular Docking : Screen against kinase or protease targets (e.g., VEGFR2, MMP9) to prioritize in vitro assays. Similar purine-tetrazole hybrids show nanomolar affinity for adenosine receptors .
  • Reaction Path Search : Tools like GRRM or AFIR predict intermediates in multi-step syntheses, reducing trial-and-error experimentation .

Q. How can contradictions in biological activity data be resolved?

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with varied substituents (e.g., 3-fluorophenyl vs. 4-chlorophenyl tetrazole) to isolate pharmacophoric groups .
  • Assay Standardization : Control variables like cell line passage number, serum concentration, and ATP levels in kinase inhibition assays .
  • Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Q. What strategies address regioselectivity challenges in purine functionalization?

  • Protecting Groups : Temporarily block N7 or N9 purine positions with trityl or acetyl groups to direct substitution to N8 .
  • Steric/Electronic Modulation : Electron-withdrawing groups on the tetrazole ring (e.g., 2,4-dichlorophenyl) enhance electrophilicity at the sulfur atom, favoring thioether formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.